(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Oxabicyclo[410]heptan-2-yl)acetaldehyde is a bicyclic organic compound characterized by a unique structure that includes an oxirane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde typically involves the oxidation of cyclohexene using dendritic complexes . This method allows for the formation of the oxirane ring, which is a key feature of the compound. The reaction conditions often include the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable oxidation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or modification of proteins. The aldehyde group can also participate in reactions with amines and other nucleophiles, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: This compound is structurally similar but lacks the aldehyde group, which significantly alters its reactivity and applications.
7-Oxabicyclo[2.2.1]heptane: Another related compound with a different ring structure, leading to distinct chemical properties and uses.
Uniqueness
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group, which confer a combination of reactivity and versatility not found in many other compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
244074-60-0 |
---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-(7-oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O2/c9-5-4-6-2-1-3-7-8(6)10-7/h5-8H,1-4H2 |
InChI-Schlüssel |
IPKQASXFGAALNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C(C1)O2)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.